Boc-Ala-OH Boc-Ala-OH
Brand Name: Vulcanchem
CAS No.: 15761-38-3
VCID: VC21537509
InChI: InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1
SMILES: CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

Boc-Ala-OH

CAS No.: 15761-38-3

VCID: VC21537509

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Boc-Ala-OH - 15761-38-3

Description

Synthesis of Boc-Protected Amino Acids

The synthesis of Boc-protected amino acids involves reacting the amino acid with di-tert-butyl dicarbonate (Boc2_{2}O) in a suitable solvent. This process is straightforward and widely used in peptide chemistry.

Applications in Peptide Synthesis

Boc-protected amino acids are essential in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. They allow for the controlled addition of amino acids to a growing peptide chain by protecting the amino group until it is needed for peptide bond formation.

Boc-Ala-Ala-OH

  • CAS Number: 27317-69-7

  • Molecular Formula: C11_{11}H20_{20}N2_{2}O5_{5}

  • Molecular Weight: 260.287 g/mol

  • Density: 1.2 ± 0.1 g/cm3^{3}

  • Boiling Point: 483.5 ± 30.0 °C at 760 mmHg

  • Flash Point: 246.2 ± 24.6 °C

  • Use: Used in the preparation of anti-bacterial agents .

Boc-Ala-Phe-OH

  • CAS Number: 2448-58-0

  • Molecular Formula: Not explicitly listed, but similar to other Boc-protected dipeptides.

  • Molecular Weight: 336.4 g/mol

  • Use: Commonly used in peptide synthesis due to its phenylalanine component, which adds hydrophobicity to peptides .

Research Findings and Biological Activities

While Boc-Ala-OH itself is not extensively studied, Boc-protected amino acids are crucial in synthesizing peptides with various biological activities. For instance, peptides derived from Boc-Ala-Ala-OH have been explored for their antibacterial properties .

CAS No. 15761-38-3
Product Name Boc-Ala-OH
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1
Standard InChIKey QVHJQCGUWFKTSE-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)O)NC(=O)OC(C)(C)C
Synonyms 15761-38-3;N-(tert-Butoxycarbonyl)-L-alanine;Boc-Ala-OH;Boc-l-alanine;N-Boc-L-alanine;Boc-L-Ala-OH;N-t-Boc-L-alanine;(tert-Butoxycarbonyl)-l-alanine;BOC-ALANINE;BOC-ALA;(S)-2-((tert-Butoxycarbonyl)amino)propanoicacid;N-alpha-t-BOC-L-ALANINE;(S)-2-(tert-Butoxycarbonylamino)propanoicacid;QVHJQCGUWFKTSE-YFKPBYRVSA-N;L-ALANINE,N-BOCPROTECTED;(2S)-2-[(tert-butoxycarbonyl)amino]propanoicacid;MFCD00037225;SBB016767;N-(TERT-BUTYLOXYCARBONYL)-L-ALANINE;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-ALANINE;N-[t-Butoxycarbonyl]-l-alanine;N-(T-BUTOXYCARBONYL)-L-ALANINE;N-((1,1-Dimethylethoxy)carbonyl)-L-alanine;L-Alanine,N-((1,1-dimethylethoxy)carbonyl)-
Reference Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 85082
Last Modified Aug 15 2023

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